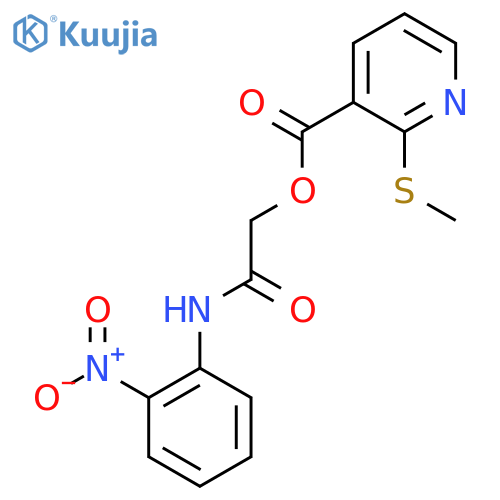Cas no 380549-66-6 (2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)

380549-66-6 structure
商品名:2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate 化学的及び物理的性質
名前と識別子
-
- 2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- Z18838077
- AB00712697-01
- EN300-26598693
- AKOS033645494
- 380549-66-6
- starbld0005424
- [(2-nitrophenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate
- Oprea1_753074
-
- インチ: 1S/C15H13N3O5S/c1-24-14-10(5-4-8-16-14)15(20)23-9-13(19)17-11-6-2-3-7-12(11)18(21)22/h2-8H,9H2,1H3,(H,17,19)
- InChIKey: DAQPIFNCMWKZNS-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C(=CC=CN=1)C(=O)OCC(NC1C=CC=CC=1[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 347.05759170g/mol
- どういたいしつりょう: 347.05759170g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 471
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 139Ų
2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26598693-0.05g |
[(2-nitrophenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate |
380549-66-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate 関連文献
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
380549-66-6 (2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate) 関連製品
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
